(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom.
- Its chemical formula is C26H29ClNO6.
- The compound contains a benzofuran ring, which imparts unique properties.
Preparation Methods
Synthetic Routes::
Synthesis via Claisen-Schmidt Condensation:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, converting the enamide functionality to an amide or other functional groups.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chloro substituent can participate in substitution reactions.
Enzymatic Reactions: Enzymes may catalyze specific transformations.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) in suitable solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Oxidation: Formation of the corresponding amide.
- Reduction: Formation of the alcohol derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: May serve as a building block for drug development or materials synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: The combination of benzofuran, enamide, and chloro substituent makes this compound distinctive.
Similar Compounds: Other benzofuran derivatives, enamide-containing compounds, and analogs.
Properties
Molecular Formula |
C25H28ClNO6 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H28ClNO6/c1-14(7-11-21(28)27-16-8-10-20(30-3)19(26)12-16)6-9-17-23(31-4)15(2)18-13-33-25(29)22(18)24(17)32-5/h6,8,10,12H,7,9,11,13H2,1-5H3,(H,27,28)/b14-6+ |
InChI Key |
NCOWQTLFGMJBSC-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC(=C(C=C3)OC)Cl)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC(=C(C=C3)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.